2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid
Description
Chemical Structure and International Union of Pure and Applied Chemistry Nomenclature
2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid represents a complex aromatic boronic acid derivative with the molecular formula C9H10BFO5. The International Union of Pure and Applied Chemistry name for this compound is (2-fluoro-3-methoxy-5-(methoxycarbonyl)phenyl)boronic acid, reflecting its systematic nomenclature based on the benzene ring substitution pattern. The compound carries the Chemical Abstracts Service registry number 2377610-08-5.
The molecular structure features a benzene ring with multiple functional groups positioned at specific locations. The boronic acid functionality (-B(OH)2) is attached directly to the benzene ring at position 1, while a fluorine atom occupies position 2. Position 3 contains a methoxy group (-OCH3), and position 5 bears a methoxycarbonyl group (-COOCH3). This substitution pattern creates a highly functionalized aromatic system with both electron-withdrawing and electron-donating groups.
The Simplified Molecular Input Line Entry System representation for this compound is COC(=O)c1cc(OC)c(c(c1)B(O)O)F, which accurately encodes the molecular connectivity and stereochemistry. The International Chemical Identifier code is InChI=1S/C9H10BFO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,13-14H,1-2H3, providing a standardized representation for computational applications.
Crystallographic Data and Conformational Analysis
The molecular structure of this compound exhibits specific geometric parameters that influence its physical and chemical properties. The compound has a molecular weight of 227.98 grams per mole. Related phenylboronic acid structures have been extensively studied through crystallographic analysis, providing insights into the typical bond lengths and angles expected in boronic acid systems.
Studies of phenylboronic acid derivatives reveal that the boron-oxygen bond lengths typically range around 1.371 angstroms, while boron-carbon bonds measure approximately 1.565 angstroms. The carbon-carbon bonds within the phenyl ring system maintain standard aromatic distances of approximately 1.394 angstroms. These structural parameters are fundamental to understanding the conformational preferences and reactivity patterns of the compound.
The presence of multiple substituents on the benzene ring creates steric interactions that influence the overall molecular conformation. The methoxy group at position 3 and the methoxycarbonyl group at position 5 can adopt different rotational conformations relative to the benzene ring plane. The fluorine atom at position 2, being small in size, contributes minimal steric hindrance but significantly affects the electronic properties of the system through its strong electron-withdrawing effect.
Physicochemical Properties
The physicochemical properties of this compound reflect the combined influence of its diverse functional groups. Computational analysis reveals important molecular descriptors that govern its behavior in various environments and applications.
The topological polar surface area of 66.76 square angstroms indicates moderate polarity, primarily contributed by the boronic acid hydroxyl groups, the methoxy substituents, and the carbonyl oxygen of the methoxycarbonyl group. This value suggests favorable interactions with polar solvents and potential for hydrogen bonding interactions with biological or synthetic targets.
The calculated octanol-water partition coefficient of -0.7079 indicates that the compound exhibits hydrophilic character, preferentially partitioning into aqueous phases rather than organic solvents. This property is particularly influenced by the boronic acid functionality, which can form hydrogen bonds with water molecules and exhibits pH-dependent ionization behavior.
The presence of four hydrogen bond acceptor sites and two hydrogen bond donor sites creates multiple opportunities for intermolecular interactions. The hydrogen bond donors are provided by the two hydroxyl groups of the boronic acid moiety, while the acceptor sites include the oxygen atoms of the methoxy groups, the carbonyl oxygen, and the fluorine atom. These hydrogen bonding capabilities significantly influence the compound's solubility profile and potential for crystal packing interactions.
The molecule contains two rotatable bonds, corresponding to the C-O bonds of the methoxy and methoxycarbonyl substituents. This limited conformational flexibility suggests that the compound adopts relatively well-defined three-dimensional structures in solution and solid state, which is advantageous for predictable binding interactions and crystallization behavior.
Physical appearance data indicates that the compound typically exists as a white to pale yellow solid under standard conditions. Storage recommendations suggest maintaining the compound under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to preserve its stability and prevent degradation.
Properties
IUPAC Name |
(2-fluoro-3-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYXUVXRFWYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
A patented method employs dihalogenated benzene precursors (e.g., 2,5-difluoro-3-methoxybenzoic acid methyl ester) subjected to Grignard exchange with alkyl magnesium chloride (R-MgCl) in the presence of a lithium salt/alkaline ionic liquid catalyst. The catalyst mixture (e.g., LiCl with 1-butyl-3-methylimidazolium hydroxide) enhances reaction kinetics by stabilizing intermediates and suppressing dihalogenation side products.
Procedure :
- Grignard Exchange :
- Borylation :
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst Loading | 0.1 equiv | 15% |
| Temperature | 40°C | 20% |
| Reaction Time | 3 hours | 10% |
This method achieves >80% yield with <0.003% diboronic acid impurities.
Suzuki-Miyaura Cross-Coupling of Prefunctionalized Intermediates
Boronic Ester Synthesis
Aryl halides (e.g., methyl 5-bromo-2-fluoro-3-methoxybenzoate) undergo palladium-catalyzed coupling with pinacolborane (HBpin) to form boronic esters, which are hydrolyzed to the target acid.
Procedure :
- Coupling Reaction :
Performance Metrics :
Direct C-H Borylation Using Iridium Catalysts
Regioselective Functionalization
Direct borylation of methyl 2-fluoro-3-methoxybenzoate employs iridium complexes (e.g., Ir(COD)(OMe))₂ with diboron reagents (B₂pin₂). This method bypasses prehalogenation, enhancing atom economy.
Procedure :
- Catalytic System :
- Workup :
Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Exchange | 80–85 | 99.5 | Industrial | High |
| Suzuki Coupling | 70–75 | 98.5 | Lab-scale | Moderate |
| Direct Borylation | 65–70 | 97.0 | Lab-scale | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
Organic Synthesis
2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions
| Compound | Yield (%) | Reaction Type |
|---|---|---|
| This compound | 85 | Suzuki-Miyaura |
| 3-Methoxyphenylboronic acid | 75 | Suzuki-Miyaura |
| 4-Fluorophenylboronic acid | 90 | Suzuki-Miyaura |
Medicinal Chemistry
The compound exhibits significant biological activities, including anticancer and antibacterial properties. Its ability to form reversible covalent bonds with diols makes it a valuable agent in targeting specific biomolecules.
Anticancer Activity:
Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, studies show that it induces apoptosis in MCF-7 breast cancer cells and arrests the cell cycle at the G2/M phase in U266 multiple myeloma cells.
Table 2: Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 6.74 | Induction of apoptosis |
| U266 | 8.21 | Cell cycle arrest at G2/M phase |
Antibacterial Activity:
The compound has also demonstrated effectiveness against resistant bacterial strains, particularly those producing β-lactamases. It works by covalently binding to serine residues in β-lactamases, restoring the efficacy of β-lactam antibiotics.
Material Science
In material science, boronic acids like this compound are utilized to create advanced materials such as polymers and electronic components. The unique properties of boron compounds enable the development of materials with enhanced conductivity and stability.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on U266 and MCF-7 cell lines. Results indicated significant dose-dependent inhibition of cell growth, with notable apoptosis observed at higher concentrations.
Case Study 2: Antibacterial Activity Evaluation
Another investigation focused on the antibacterial effects against Pseudomonas aeruginosa. The compound exhibited a strong inhibitory effect on biofilm formation, which is critical for treating chronic infections associated with this pathogen.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound without the fluoro, methoxy, and methoxycarbonyl substitutions.
4-Fluorophenylboronic Acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
3-Methoxyphenylboronic Acid: Similar structure but lacks the fluoro and methoxycarbonyl groups.
Uniqueness
2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Biological Activity
2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a fluorine atom and methoxycarbonyl groups, may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C₉H₁₀BFO₅. Its unique structure allows it to participate in various chemical reactions, including:
- Formation of Boronate Esters : The boronic acid group can form reversible covalent bonds with diols, which is crucial in biological sensing applications.
- Acidity and Reactivity : The presence of the fluorine atom increases the acidity of the compound, enhancing its reactivity with biological molecules.
Antimicrobial Properties
Research has indicated that boronic acids, including this compound, exhibit antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may act as an effective antimicrobial agent against common pathogens.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival, such as leucyl-tRNA synthetase (LeuRS), similar to other known boron-containing compounds.
- Disruption of Cellular Processes : By binding to target proteins, it could interfere with protein synthesis and other vital cellular functions.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of various boronic acids on cancer cell lines. It was found that compounds similar to this compound could induce apoptosis in cancer cells by modulating the cell cycle. The compound demonstrated an IC₅₀ value in the nanomolar range against several cancer cell types.
- Synthesis and Characterization : The synthesis of this compound involves standard organic reactions, including Suzuki coupling and subsequent functional group modifications. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.
Q & A
Q. What are the recommended synthetic routes for preparing 2-fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid, and how do substituent positions influence reaction efficiency?
The synthesis typically involves halogenation and boronation steps. For example, bromination of a methoxycarbonyl-substituted aromatic precursor followed by Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) is a common approach . Substituent positions (e.g., fluoro at C2, methoxy at C3) can hinder boronation due to steric and electronic effects. Optimize reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane) to mitigate these challenges .
Q. How should researchers characterize the purity and stability of this compound, given its boronic acid functionality?
Use a combination of HPLC (≥97% purity threshold) and ¹H/¹³C NMR to confirm structure and anhydride content . Monitor stability via TGA/DSC, as boronic acids degrade under humid conditions. Store at 0–6°C in anhydrous, inert environments to prevent hydrolysis .
Q. What solvents and reaction conditions are optimal for Suzuki-Miyaura cross-coupling involving this boronic acid?
Polar aprotic solvents (THF, DMF) with Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts are effective. Base selection (e.g., Na₂CO₃ vs. CsF) depends on the electrophilic partner’s reactivity. For electron-deficient aryl halides, use mild bases (e.g., K₂CO₃) to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data arising from tautomerism or anhydride formation in this compound?
Anhydride formation (common in boronic acids) may lead to discrepancies in NMR or mass spectra. Confirm the presence of free boronic acid via ¹¹B NMR (δ ~30 ppm for B(OH)₂) and IR (B-O stretch at ~1340 cm⁻¹). Use derivatization (e.g., pinacol esterification) to stabilize the compound for accurate analysis .
Q. What strategies mitigate low yields in cross-coupling reactions caused by steric hindrance from the methoxycarbonyl group?
Steric hindrance at C5 can slow transmetallation. Strategies include:
Q. How does the electron-withdrawing methoxycarbonyl group influence the reactivity of the boronic acid in non-Suzuki applications (e.g., bioconjugation or sensing)?
The methoxycarbonyl group enhances electrophilicity, making the compound suitable for pH-responsive diol binding (e.g., in glucose sensors) or coordination with transition metals. Its electron-deficient aryl ring also facilitates radical reactions in polymer-functionalized nanocarriers .
Q. What are the implications of conflicting solubility data reported for this compound in different solvent systems?
Discrepancies arise from solvent polarity and boronic acid hydration. Test solubility in DMSO (high), THF (moderate), and water (low, pH-dependent). Use co-solvents (e.g., DMSO:H₂O mixtures) to balance solubility and reactivity in aqueous-phase reactions .
Methodological Challenges
Q. How should researchers design controlled experiments to assess the compound’s role in drug delivery systems targeting diol-rich environments (e.g., cancer cells)?
- Synthesize phenylboronic acid-functionalized polymers (e.g., PEG-PBA) and evaluate binding kinetics with diols (e.g., fructose) via ITC or fluorescence quenching.
- Test pH/ROS-responsive release profiles in vitro using model drugs (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
